11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
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Overview
Description
11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a complex organic compound characterized by its unique fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenyl-substituted precursor, the compound can be synthesized through a series of cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate.
Industry: It is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[f,h]furo[2,3-b]quinoxaline: Known for its fluorescence properties.
Benzo[4,5]furo[3,2-d]pyrimidine: Used in organic electronics for its high triplet energy.
Uniqueness
11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C22H18O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
16-phenyl-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one |
InChI |
InChI=1S/C22H18O3/c23-22-16-10-6-2-5-9-15(16)17-11-18-19(14-7-3-1-4-8-14)13-24-20(18)12-21(17)25-22/h1,3-4,7-8,11-13H,2,5-6,9-10H2 |
InChI Key |
DICUIUAWNJZSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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